![molecular formula C37H44N2O3 B13426689 tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13426689.png)
tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate: is a complex organic compound that features a tert-butyl carbamate protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The tert-butyl carbamate group is known for its stability and ease of removal under acidic conditions, making it a popular choice in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the protected amine .
Industrial Production Methods: Industrial production of tert-butyl carbamates often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: TBHP, Cu(I) catalyst
Reduction: LiAlH4, NaBH4
Substitution: Trifluoroacetic acid (TFA), aqueous phosphoric acid
Major Products: The major products formed from these reactions include the corresponding amines, alcohols, and other functionalized derivatives depending on the specific reaction conditions .
Scientific Research Applications
Chemistry: In synthetic organic chemistry, tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate is used as a protecting group for amines. This allows for selective reactions on other functional groups without interference from the amine .
Biology and Medicine: This compound is also utilized in the synthesis of peptides and other biologically active molecules. The stability of the tert-butyl carbamate group under physiological conditions makes it suitable for use in drug development and other biomedical applications .
Industry: In industrial settings, tert-butyl carbamates are employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The use of flow microreactor systems in their production enhances efficiency and sustainability .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage can be cleaved under acidic conditions, releasing the free amine. The stability of the tert-butyl carbamate group is attributed to the resonance stabilization of the resulting carbocation during cleavage .
Comparison with Similar Compounds
- tert-butyl carbamate (C5H11NO2)
- tert-butyl (2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl carbamate (C23H32N2O3)
Uniqueness: tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate is unique due to its specific stereochemistry and the presence of dibenzylamino and diphenylhexan groups. These structural features confer distinct reactivity and stability compared to other tert-butyl carbamates .
Properties
Molecular Formula |
C37H44N2O3 |
|---|---|
Molecular Weight |
564.8 g/mol |
IUPAC Name |
tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H44N2O3/c1-37(2,3)42-36(41)38-33(24-29-16-8-4-9-17-29)26-35(40)34(25-30-18-10-5-11-19-30)39(27-31-20-12-6-13-21-31)28-32-22-14-7-15-23-32/h4-23,33-35,40H,24-28H2,1-3H3,(H,38,41)/t33-,34+,35+/m1/s1 |
InChI Key |
FEAVBRDFTRUZPF-PLJDCMBSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole](/img/structure/B13426607.png)
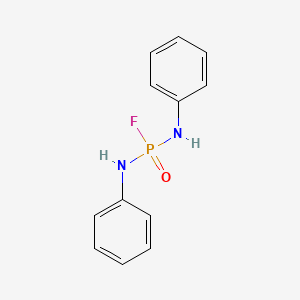
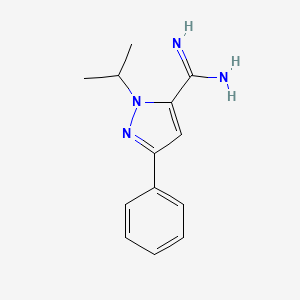
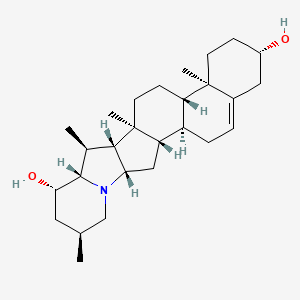
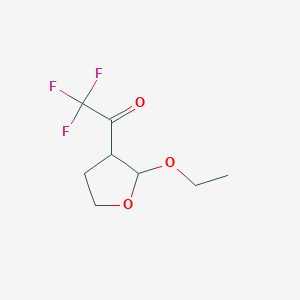

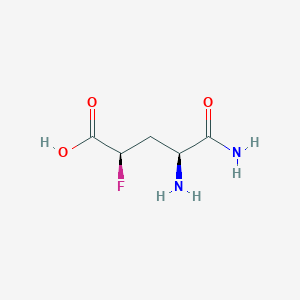
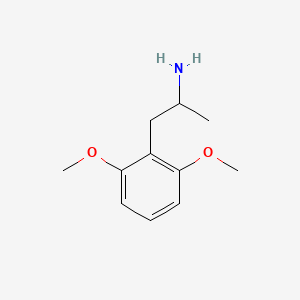
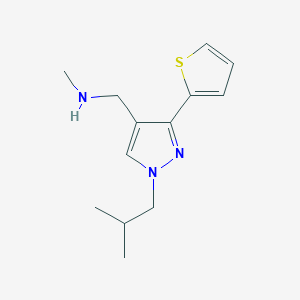
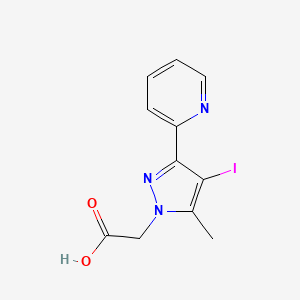
![1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine](/img/structure/B13426659.png)
![2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B13426662.png)
![(10R,13S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13426678.png)
![1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol](/img/structure/B13426679.png)
